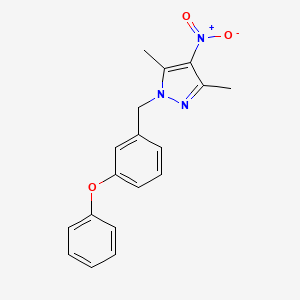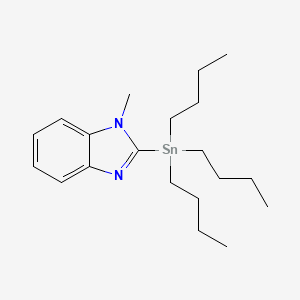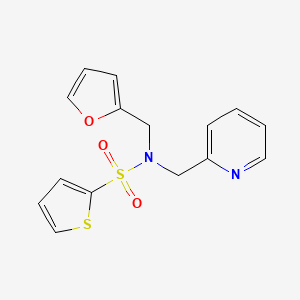
3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is also known as DPBA, and it has been used in several studies to investigate its mechanism of action and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds :
- The synthesis and structural analysis of similar pyrazole derivatives have been a subject of interest in chemical research. For instance, the synthesis of 5H-pyrazolo[5,1-c][1,4]benzodiazepine, a related compound, involved a reaction of 2-nitrobenzyl bromide with dimethyl pyrazole-3, 5-dicarboxylate (Cecchi & Filacchioni, 1983).
Antibacterial Applications and DNA Photocleavage :
- Studies on pyrazole derivatives have also explored their antibacterial potential. For instance, certain pyrazole compounds demonstrated inhibitory potential against bacterial strains like Staphylococcus aureus and Escherichia coli. Additionally, DNA photocleavage ability was observed in compounds with halogen groups (Sharma et al., 2020).
Electrochemical Applications :
- The electrochemical behavior of pyrazole derivatives has been investigated, revealing insights into their chemical interactions and potential applications in materials science. For example, the reactions of pyrazole and its derivatives during undivided amperostatic electrolysis in specific solvents were studied, showing the yield and content of target products depend on various factors (Chauzov et al., 2002).
Chemical Synthesis and Structural Characterization :
- Research has been conducted on developing new synthesis methods for pyrazole derivatives and characterizing their structure. For instance, a novel approach to synthesize 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed, providing improvements over existing methods (Ozerova et al., 2015).
Schiff Base Derivatives and Spectroscopic Investigations :
- The creation of Schiff base derivatives containing pyrazole and their spectroscopic analysis offer insights into their potential applications in various fields such as photonics and materials science. For instance, Schiff bases containing azo groups were synthesized and characterized using various spectroscopic methods (Özkınalı et al., 2018).
Cytotoxicity and Medicinal Chemistry :
- Research on pyrazole derivatives also extends to their potential use in medicinal chemistry. For example, palladium(II) complexes bearing pyrazole-based Schiff base ligands were synthesized and their cytotoxic effects against specific carcinoma cells were studied (Abu-Surrah et al., 2010).
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-nitro-1-[(3-phenoxyphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-18(21(22)23)14(2)20(19-13)12-15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXUSJHZMKLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)
![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)
![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)



![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)




